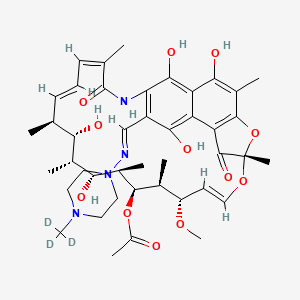

25-Desacetyl Rifampicin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H58N4O12 |

|---|---|

Molecular Weight |

826.0 g/mol |

IUPAC Name |

[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |

InChI Key |

JQXXHWHPUNPDRT-OFEOUUGISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N3)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 25-Desacetyl Rifampicin-d3 in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 25-Desacetyl Rifampicin-d3 in modern drug metabolism studies. As the pharmaceutical industry increasingly relies on high-precision analytical techniques, the use of stable isotope-labeled internal standards has become paramount for generating reliable pharmacokinetic and metabolic data. This document provides a comprehensive overview of the application of this compound, including its function as an internal standard, detailed experimental protocols, and the biochemical context of Rifampicin (B610482) metabolism.

Introduction to Rifampicin and its Metabolism

Rifampicin, a potent bactericidal antibiotic of the rifamycin (B1679328) class, is a cornerstone in the treatment of tuberculosis and other mycobacterial infections. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The primary metabolic pathway of Rifampicin involves deacetylation to its main and microbiologically active metabolite, 25-desacetyl-rifampicin.[1][2] This biotransformation is primarily catalyzed by the enzyme human arylacetamide deacetylase (AADAC), a B-esterase found in the liver.[2][3][4]

Understanding the pharmacokinetics of both Rifampicin and its active metabolite is crucial for optimizing dosing regimens, minimizing toxicity, and evaluating potential drug-drug interactions.[5] This necessitates the use of robust and accurate analytical methods for their simultaneous quantification in biological matrices.

The Gold Standard: Deuterated Internal Standards in Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of drugs and their metabolites in complex biological samples due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS analyses can be influenced by several factors, including matrix effects, variations in sample extraction recovery, and instrument response.[6][7]

To mitigate these variabilities, a stable isotope-labeled internal standard (SIL-IS) is employed. An ideal internal standard is a non-endogenous compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process.[6] Deuterated analogs of the analyte, where one or more hydrogen atoms are replaced with deuterium, are considered the gold standard for internal standards in LC-MS/MS.[6] They co-elute with the analyte and exhibit similar ionization efficiencies, thereby providing a reliable means of correcting for analytical variability and ensuring accurate quantification.[6]

This compound: A Specialized Tool for Rifampicin Metabolism Studies

This compound is the deuterated analog of the primary active metabolite of Rifampicin. Its principal role in drug metabolism studies is to serve as an internal standard for the accurate quantification of 25-desacetyl-rifampicin and, in many cases, the parent drug, Rifampicin, in biological matrices such as plasma and urine.[5]

The use of a deuterated metabolite as an internal standard offers a distinct advantage. As it is structurally identical to the metabolite being measured (with the exception of the isotopic label), it experiences the same extraction efficiency, chromatographic retention, and ionization response. This ensures a highly accurate normalization of the analytical signal, leading to reliable quantification of the metabolite's concentration.

Rationale for Using a Deuterated Metabolite as an Internal Standard

While a deuterated version of the parent drug (Rifampicin-d8) can be used to quantify the parent drug, using the deuterated metabolite (this compound) to quantify the metabolite offers superior accuracy for that specific measurement. The subtle differences in polarity and chemical properties between a parent drug and its metabolite can lead to slight variations in their behavior during sample preparation and analysis. By using a deuterated internal standard that perfectly matches the metabolite, any potential bias in the quantification of the metabolite is minimized.

Quantitative Data for Analytical Methods

The following table summarizes key quantitative parameters from a representative LC-MS/MS method for the simultaneous determination of Rifampicin and 25-desacetyl-rifampicin.

| Analyte | Internal Standard | Matrix | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |

| Rifampicin | - | Plasma | 411.2 ng/mL | 19737.6 ng/mL |

| 25-desacetyl-rifampicin | - | Plasma | 70.4 ng/mL | 3379.2 ng/mL |

| Rifampicin | - | Plasma | 5.86 µM | - |

| 25-desacetyl-rifampicin | - | Plasma | 7.78 µM | - |

| 25-desacetyl-rifampicin | - | Urine | 1.7 µg/ml | - |

Note: The data presented is a compilation from multiple sources to illustrate typical ranges and may not represent a single validated method.[5][8][9]

Experimental Protocols

The following sections detail a representative experimental protocol for the simultaneous quantification of Rifampicin and 25-desacetyl-rifampicin in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.

-

Aliquoting: Transfer 100 µL of human plasma (either calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[6]

-

Internal Standard Spiking: Add a specific volume of a working solution of this compound (concentration will depend on the specific assay, but a common starting point is in the low ng/mL range) to each tube.

-

Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.[6]

-

Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation of Rifampicin and 25-desacetyl-rifampicin is typically achieved using a reversed-phase C18 column.

-

Column: A C18 reversed-phase column (e.g., Gemini NX C18, 110 Å, 150 x 4.6 mm, 5 µm).[5]

-

Mobile Phase A: 2mM ammonium (B1175870) formate (B1220265) in water.[5]

-

Mobile Phase B: Methanol.[5]

-

Flow Rate: 0.6 mL/min.[5]

-

Gradient: Isocratic elution with 40:60 (v/v) Mobile Phase A to Mobile Phase B.[5]

-

Injection Volume: 0.3 µL.[5]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used for detection and quantification. The instrument is set to multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rifampicin | 823.4 | 791.4 |

| 25-desacetyl-rifampicin | 781.4 | 749.4 |

| This compound | 784.4 | 752.4 |

Note: The specific m/z transitions may vary slightly depending on the instrument and optimization.

Visualizing the Workflow and Metabolic Pathway

Rifampicin Metabolic Pathway

The following diagram illustrates the primary metabolic conversion of Rifampicin to its active metabolite, 25-desacetyl-rifampicin.

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Workflow for Bioanalysis

This diagram outlines the typical workflow for a drug metabolism study employing a deuterated internal standard.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Conclusion

This compound is an indispensable tool in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of 25-desacetyl-rifampicin, the primary active metabolite of Rifampicin. The detailed methodologies and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application, thereby facilitating the generation of robust and reliable data in their studies. The continued use of such specialized reagents is fundamental to advancing our understanding of drug disposition and ensuring the development of safe and effective medicines.

References

- 1. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Chemical and Physical Properties of 25-Desacetyl Rifampicin-d3

This technical guide provides a comprehensive overview of the core chemical and physical properties of 25-Desacetyl Rifampicin-d3, a labeled metabolite of the antibiotic Rifampicin. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and analytical method development.

Core Chemical and Physical Data

This compound is the primary active metabolite of Rifampicin, with a deuterium-labeled methyl group on the piperazinyl moiety. This isotopic labeling makes it a valuable internal standard for quantitative bioanalytical assays.

Chemical Properties

| Property | Value | Citations |

| Molecular Formula | C41H53D3N4O11 | [1][2][3] |

| Molecular Weight | 783.92 g/mol | [1][2][3] |

| Synonyms | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin, 25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3, Desacetylrifampicin-d3 | [2][3][4] |

| Purity | >85% to >98% (Varies by supplier) | [1][4] |

Physical Properties

| Property | Value | Citations |

| Appearance | Reddish Orange Solid | [2][3] |

| Melting Point | >162°C (with decomposition) | [2][3][5] |

| Solubility | Soluble in Chloroform and Methanol (B129727). Slightly soluble in DMSO. | [2][6] |

| Storage Temperature | -20°C | [2][3][5] |

Metabolic Pathway and Biological Significance

Rifampicin undergoes metabolism in the liver, primarily through deacetylation by esterases to form 25-Desacetyl Rifampicin.[7][8] This metabolite retains antibacterial activity.[6] The metabolic conversion is a key aspect of Rifampicin's pharmacokinetic profile.

Experimental Protocols

Accurate quantification of 25-Desacetyl Rifampicin is crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are common analytical techniques employed.

HPLC Method for Quantification in Human Urine

A validated HPLC method has been developed for the analysis of 25-Desacetyl Rifampicin in human urine.[9]

-

Instrumentation : HPLC with UV detection.[9]

-

Column : Agilent Eclipse XDB-C18.[9]

-

Mobile Phase : A mixture of methanol and 0.01 M sodium phosphate (B84403) buffer (pH 5.2) in a 65:35 v/v ratio.[9]

-

Flow Rate : 0.8 mL/min.[9]

-

Detection Wavelength : 254 nm.[9]

-

Retention Time : Approximately 3.016 minutes.[9]

-

Linearity : The method demonstrated linearity in the concentration range of 2–10 μg/mL.[9]

-

Limits of Detection (LOD) and Quantification (LOQ) : 0.51 μg/mL and 1.7 μg/mL, respectively.[9]

LC/MS Method for Quantification in Human Plasma

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, LC/MS methods are preferred.

-

Principle : This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

-

Sample Preparation : A simple protein precipitation step is often sufficient for plasma samples.[10]

-

Advantages : LC/MS methods offer high throughput and short run times, with some reported methods having a runtime of as low as 1.4 minutes.[10]

-

Application : These methods are suitable for therapeutic drug monitoring and pharmacokinetic studies, allowing for the simultaneous determination of Rifampicin and its metabolite, 25-Desacetyl Rifampicin.[10]

General Analytical Workflow

The process for quantifying this compound in biological samples typically follows a standardized workflow.

References

- 1. This compound (>85%) | CymitQuimica [cymitquimica.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. usbio.net [usbio.net]

- 4. BioOrganics [bioorganics.biz]

- 5. labsolu.ca [labsolu.ca]

- 6. caymanchem.com [caymanchem.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of 25-Desacetyl Rifampicin-d3 in Advancing Rifampicin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d3, a key labeled metabolite of the front-line tuberculosis drug, Rifampicin. This document elucidates its significance in metabolic studies and its critical role as an internal standard in pharmacokinetic and therapeutic drug monitoring assays. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development in this field.

Introduction to Rifampicin and its Primary Metabolite

Rifampicin is a cornerstone in the treatment of tuberculosis.[1][2] Its clinical efficacy is, however, complicated by significant inter-individual variability in its pharmacokinetic profile.[3] A primary metabolic pathway for Rifampicin is its deacetylation to 25-Desacetyl Rifampicin.[3][4][5][6] This metabolite is also reported to possess antibacterial activity, contributing to the overall therapeutic effect.[3] Understanding the pharmacokinetics of both the parent drug and this active metabolite is crucial for optimizing treatment regimens.[1][3]

The use of stable isotope-labeled internal standards is paramount for accurate quantification of analytes in complex biological matrices by mass spectrometry. This compound, a deuterated analog of the natural metabolite, serves as an ideal internal standard for such applications.[7] Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection.[7][8]

Metabolic Pathway of Rifampicin to 25-Desacetyl Rifampicin

Rifampicin undergoes metabolism in the body, with a significant route being the hydrolysis of the acetyl group at the C-25 position, catalyzed by esterases, to form 25-Desacetyl Rifampicin.[3] This biotransformation is a key aspect of Rifampicin's disposition in the body.

Application of this compound in Quantitative Bioanalysis

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of Rifampicin and its metabolites in biological samples such as plasma and urine.[9][10] Its use ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.

General Experimental Workflow

The typical workflow for a bioanalytical method employing this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the analysis of Rifampicin and its metabolites.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of a working solution of this compound (internal standard).

-

Add 300 µL of acetonitrile (B52724) (or methanol) containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of Rifampicin and metabolites |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

Detection is typically performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rifampicin | 823.4 | 791.5 | Varies |

| 25-Desacetyl Rifampicin | 781.4 | 749.3 | Varies |

| This compound (IS) | 784.4 | 752.3 | Varies |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Quantitative Data and Method Performance

LC-MS/MS methods utilizing deuterated internal standards for Rifampicin and its metabolites have demonstrated excellent performance characteristics.

Table 1: Representative LC-MS/MS Method Parameters

| Parameter | Rifampicin | 25-Desacetyl Rifampicin |

| Linearity Range (ng/mL) | 5 - 40000[11] | 2.5 - 5000[10] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[11] | 2.5 ng/mL[10] |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Recovery (%) | > 85% | > 85% |

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of tuberculosis treatment and drug development. Its application as a labeled internal standard in LC-MS/MS assays enables the accurate and precise quantification of Rifampicin and its active metabolite, 25-Desacetyl Rifampicin, in biological matrices. The detailed methodologies and data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of Rifampicin's pharmacokinetics and the optimization of patient therapy.

References

- 1. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Rifampicin | Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy | springermedicine.com [springermedicine.com]

- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]

- 5. 25-Desacetylrifampicin | C41H56N4O11 | CID 135542225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. BioOrganics [bioorganics.biz]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 25-Desacetyl Rifampicin Against Mycobacterium smegmatis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a cornerstone in the treatment of mycobacterial infections, undergoes metabolism in vivo to several derivatives, with 25-desacetyl rifampicin being a major active metabolite. Understanding the biological activity of this metabolite against model organisms like Mycobacterium smegmatis is crucial for comprehending its contribution to the overall efficacy of rifampicin therapy and for the development of new rifamycin (B1679328) derivatives. This document provides a technical guide to the biological activity of 25-desacetyl rifampicin against M. smegmatis, summarizing key data, experimental protocols, and the underlying molecular mechanisms.

Data Presentation: In Vitro Activity

The primary measure of a compound's in vitro antibacterial activity is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While direct comparative studies are limited, the available data indicates that 25-desacetyl rifampicin retains significant activity against M. smegmatis.

| Compound | Strain | MIC (µM) | MIC (µg/mL) | Notes |

| 25-Desacetyl Rifampicin | M. smegmatis | 2.66 (MIC99) | ~2.08 | This value represents the concentration required to inhibit 99% of bacterial growth.[1][2] |

| Rifampicin | M. smegmatis mc²155 (Wild Type) | 2.43 | ~2.00 | Data from a study on various rifamycin derivatives.[3] |

| Rifampicin | M. smegmatis (Wild Type) | Not specified | 3 | Determined by Resazurin (B115843) Reduction Microtiter Assay. |

Note: The MIC values for rifampicin are provided for context and are sourced from different studies. Direct, side-by-side comparative studies of 25-desacetyl rifampicin and rifampicin against M. smegmatis are not extensively available in the reviewed literature. The activity of 25-desacetyl rifapentine, a metabolite of a related rifamycin, has been shown to be comparable to its parent compound against Mycobacterium tuberculosis.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for rifamycins (B7979662), including rifampicin and its active metabolites, is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[4] This inhibition prevents the initiation of transcription, a critical step in protein synthesis, ultimately leading to bacterial cell death.

Direct Inhibition of RNA Polymerase

25-desacetyl rifampicin, like its parent compound, is understood to bind to the β-subunit of the RNAP. This binding physically obstructs the path of the elongating RNA transcript, preventing its extension beyond a few nucleotides and thereby halting transcription.

Caption: Mechanism of RNAP Inhibition.

Signaling Pathways and Resistance Mechanisms in M. smegmatis

The activity of rifampicin and its derivatives can be influenced by various cellular pathways, particularly those involved in drug resistance.

-

rpoB Gene Mutations: The most common form of resistance to rifamycins in mycobacteria arises from mutations in the rpoB gene, which codes for the β-subunit of RNAP. These mutations alter the binding site of the drug, reducing its inhibitory effect.

-

Efflux Pumps: M. smegmatis possesses efflux pumps that can actively transport rifampicin out of the cell, thereby reducing its intracellular concentration and efficacy.

-

ADP-Ribosylation: Some strains of M. smegmatis express an ADP-ribosyltransferase (Arr) that chemically modifies and inactivates rifampicin.

-

Stress Response Pathways: Exposure to rifampicin can induce stress responses. For instance, inhibition of the respiratory electron transport chain can activate the SigE-SigB signaling pathway, which in turn can lead to increased rifampicin resistance.

Caption: Rifamycin Action and Resistance.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the in vitro activity of antimicrobial agents. The broth microdilution method is a standard and widely used technique.

Broth Microdilution Assay for MIC Determination in M. smegmatis

1. Preparation of Materials:

-

Bacterial Strain: Mycobacterium smegmatis (e.g., mc²155).

-

Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic acid-Albumin-Dextrose-Catalase).

-

Compound Stock Solution: Prepare a high-concentration stock solution of 25-desacetyl rifampicin in a suitable solvent (e.g., DMSO).

-

96-well Microtiter Plates: Sterile, clear, flat-bottom plates.

-

Resazurin Solution (optional): 0.02% (w/v) in sterile distilled water, for use as a viability indicator.

2. Inoculum Preparation:

-

Inoculate a single colony of M. smegmatis into 5 mL of Middlebrook 7H9 broth.

-

Incubate at 37°C with shaking (e.g., 200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.6-0.8).

-

Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Assay Procedure:

-

Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

-

The penultimate column should serve as a growth control (no compound), and the final column as a sterility control (no bacteria).

-

Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

-

Seal the plate to prevent evaporation and incubate at 37°C for 24-48 hours.

4. Determination of MIC:

-

Visual Inspection: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of bacteria.

-

Resazurin Method (optional): After incubation, add 10-20 µL of resazurin solution to each well and incubate for a further 4-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration in the well that remains blue.

Caption: MIC Determination Workflow.

Conclusion

References

- 1. Application of Mycobacterium smegmatis as a surrogate to evaluate drug leads against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Activity of Rifamycins for M. Smegmatis with Comparison of Oxidation and Binding to Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of an RNA polymerase interacting protein, MsRbpA, from Mycobacterium smegmatis in phenotypic tolerance to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure of 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 25-Desacetyl Rifampicin-d3, a critical molecule in the study of the antibiotic Rifampicin. This document outlines its chemical structure, metabolic origin, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, designed to be a valuable resource for professionals in pharmaceutical research and development.

Chemical Structure and Properties

25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin, a potent antibiotic used in the treatment of tuberculosis and other bacterial infections.[1][2][3] The deuterated form, this compound, serves as an essential internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

Structural Elucidation:

The structure of this compound is derived from its parent compound, Rifampicin, through two key modifications:

-

Deacetylation: The acetyl group (–COCH₃) at the 25-position of the ansa-macrocyclic structure is hydrolyzed and removed. This metabolic conversion primarily occurs in the liver.[1]

-

Deuterium (B1214612) Labeling: Three deuterium (²H or D) atoms replace the three hydrogen atoms on the methyl group attached to the piperazine (B1678402) ring. This isotopic labeling increases the molecular weight by three Daltons without significantly altering the chemical properties, making it an ideal internal standard for minimizing variability in analytical measurements.[4][5]

The systematic name for this compound is 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin.[4][5][6]

Physicochemical Data:

Quantitative data for Rifampicin and its key derivatives are summarized below for comparative analysis. This information is crucial for analytical method development and pharmacokinetic modeling.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Feature |

| Rifampicin | C₄₃H₅₈N₄O₁₂ | 822.94 | 13292-46-1 | Parent antibiotic drug. |

| 25-Desacetyl Rifampicin | C₄₁H₅₆N₄O₁₁ | 780.9 | 16783-99-6 | Active metabolite.[3][7][8] |

| This compound | C₄₁H₅₃D₃N₄O₁₁ | 783.92 | N/A | Deuterated internal standard.[4][6][8] |

Predicted melting point for this compound is >162°C (decomposition).[6][9]

Metabolic Pathway: Conversion of Rifampicin

Rifampicin undergoes extensive first-pass metabolism in the liver following oral administration.[1] The primary metabolic pathway is deacetylation, catalyzed by hepatic esterases, which transforms Rifampicin into 25-Desacetyl Rifampicin. This metabolite retains significant antibacterial activity and is a key component in the overall therapeutic effect of the drug.[2][10] The exposure to 25-Desacetyl Rifampicin is typically lower than that of the parent drug, representing on average about 14% of the Rifampicin exposure.[2][11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 25-Desacetyl Rifampicin, which are foundational for studies involving its deuterated analogue.

3.1. General Synthesis of 25-Desacetyl Rifamycin (B1679328) Derivatives

This protocol describes a general method for the deacetylation of rifamycin compounds, adapted from established procedures.[12] The synthesis of the d3-labeled compound would require the use of a deuterated precursor.

-

Suspension: Suspend 5 grams of the parent rifamycin compound (e.g., a Rifampicin derivative) in 100 mL of methanol (B129727) in a reaction vessel.

-

Hydrolysis: Add 50 mL of a 10% aqueous sodium hydroxide (B78521) (NaOH) solution to the suspension. Stir the mixture at room temperature. The reaction time can vary, typically ranging from 10 to 45 minutes, depending on the specific substrate.[12]

-

Acidification: After the reaction is complete, acidify the mixture with a suitable acid, such as citric acid, to a pH of approximately 4-4.5.

-

Extraction: Dilute the acidified mixture with water and perform a liquid-liquid extraction using an organic solvent like chloroform (B151607) or ethyl acetate. Repeat the extraction several times to ensure complete recovery of the product.[12]

-

Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure.

-

Crystallization: The resulting residue, which is the crude 25-desacetyl derivative, can be purified by crystallization from a suitable solvent such as methanol or a methanol/ether mixture.[12]

3.2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a validated method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in plasma, for which this compound serves as an ideal internal standard.[2][13]

-

Sample Preparation (Protein Precipitation):

-

To 30 µL of human plasma in a 96-well plate, add 100 µL of a precipitation solution (acetonitrile containing 0.1% formic acid).

-

This solution should contain the internal standards (e.g., Rifampicin-d8 and this compound) at a known concentration.

-

Use a phospholipid removal plate (e.g., OSTRO®) and apply vacuum to collect the filtrate.[2]

-

-

Chromatographic Conditions:

-

LC System: Acquity™ UPLC or equivalent.

-

Column: BEH C18, 1.7 µm, 2.1 × 50 mm.[2]

-

Column Temperature: 40°C.

-

Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: As per optimized method (e.g., 0.4 - 0.6 mL/min).

-

Injection Volume: 1-5 µL.

-

Gradient: Develop a suitable gradient to ensure separation of analytes from matrix components.

-

-

Mass Spectrometry Conditions:

-

MS System: XEVO TQ S micro or equivalent triple quadrupole mass spectrometer.[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example): Specific precursor-to-product ion transitions must be optimized for each analyte and internal standard. For example, a study using a d8-labeled internal standard for 25-dRIF used the transition m/z 757.5 > 95.1.[2] A similar transition would be established for the d3 variant.

-

References

- 1. droracle.ai [droracle.ai]

- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (>85%) | CymitQuimica [cymitquimica.com]

- 5. BioOrganics [bioorganics.biz]

- 6. usbio.net [usbio.net]

- 7. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. labsolu.ca [labsolu.ca]

- 10. researchgate.net [researchgate.net]

- 11. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of 25-Desacetyl Rifampicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl Rifampicin (B610482) (dRIF) is the primary and microbiologically active metabolite of Rifampicin, a cornerstone antibiotic in the treatment of tuberculosis. The biotransformation from the parent drug occurs through deacetylation, a process primarily mediated by esterase enzymes in the liver. Understanding the pharmacokinetic profile of this metabolite is crucial for optimizing therapeutic regimens, predicting drug-drug interactions, and evaluating its contribution to the overall efficacy and safety of Rifampicin. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of 25-Desacetyl Rifampicin, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Pharmacokinetic Properties

The pharmacokinetic profile of 25-Desacetyl Rifampicin is intrinsically linked to that of its parent compound, Rifampicin. Following oral administration of Rifampicin, it is metabolized to dRIF, which then undergoes its own distribution and elimination processes.

Absorption

As a metabolite, the "absorption" of 25-Desacetyl Rifampicin into the systemic circulation is dependent on the rate and extent of Rifampicin's absorption and its subsequent metabolism. The formation of dRIF occurs post-absorption of the parent drug.

Distribution

Limited specific data exists for the volume of distribution of 25-Desacetyl Rifampicin. However, population pharmacokinetic models provide estimates for its apparent volume of distribution in central and peripheral compartments. Like Rifampicin, it is expected to distribute into various tissues. Information on plasma protein binding for dRIF is not directly available, but its parent compound, Rifampicin, is approximately 80% bound to plasma proteins, mainly albumin[1]. A study on the related compound, rifapentine (B610483), showed that its 25-desacetyl metabolite was approximately 93% protein-bound in healthy volunteers[2].

Metabolism

25-Desacetyl Rifampicin is the product of the deacetylation of Rifampicin by hepatic esterases[3]. It is also a substrate for further metabolism, although the specific pathways are not as well-characterized as those of the parent drug.

Excretion

25-Desacetyl Rifampicin is primarily eliminated through the bile[3][4]. Deacetylation of Rifampicin to dRIF reduces intestinal reabsorption and facilitates its elimination[3]. A smaller portion is excreted in the urine[5].

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for 25-Desacetyl Rifampicin based on available literature. It is important to note that many of these parameters are derived from population pharmacokinetic models where the metabolite's kinetics are modeled concurrently with the parent drug, Rifampicin.

| Parameter | Value | Population | Notes | Reference |

| Apparent Clearance (CLm/F) | 95.8 L/h | Healthy Asian Adults (70kg) | Estimated from a population pharmacokinetic model. | [6][7] |

| 368 L/h | Tuberculosis Patients (with and without HIV) | Estimated from a population pharmacokinetic model. | [8] | |

| Apparent Volume of Distribution - Central Compartment (V5/F) | 41.9 L | Healthy Asian Adults | Estimated from a population pharmacokinetic model. | [7] |

| 226 L | Tuberculosis Patients (with and without HIV) | Estimated from a population pharmacokinetic model. | [8] | |

| Apparent Volume of Distribution - Peripheral Compartment (V6/F) | Not Reported | |||

| Apparent Intercompartmental Clearance (Qm/F) | Not Reported | |||

| Time to Maximum Concentration (Tmax) | 3.8 h | Healthy Volunteers | Following a single oral dose of Rifampicin. | [9][10] |

| Elimination Half-life (t1/2) | Not explicitly reported for the metabolite alone. The half-life of the parent drug, Rifampicin, is approximately 2-3 hours.[1] | The decline in dRIF concentrations is influenced by both its own elimination and its formation from Rifampicin. | ||

| Area Under the Curve (AUC) | The ratio of 25-dRIF AUC to Rifampicin AUC is approximately 14 ± 6%.[11] | Tuberculosis Patients | [11] |

Table 1: Human Pharmacokinetic Parameters of 25-Desacetyl Rifampicin

| Parameter | Value | Conditions | Notes | Reference |

| Michaelis-Menten Constant (Km) | 48.23 µM | Human Liver Microsomes | In vitro metabolism of Rifampicin to 25-Desacetyl Rifampicin. | |

| Maximum Velocity (Vmax) | 1.233 pmol/min/mg protein | Human Liver Microsomes | In vitro metabolism of Rifampicin to 25-Desacetyl Rifampicin. |

Table 2: In Vitro Metabolism Kinetics of Rifampicin to 25-Desacetyl Rifampicin

Experimental Protocols

Quantification of 25-Desacetyl Rifampicin in Plasma by HPLC-MS/MS

This method is commonly used for the sensitive and specific measurement of 25-Desacetyl Rifampicin in biological matrices.

1. Sample Preparation:

-

To 20 µL of plasma, add 80 µL of 0.1% (v/v) formic acid.

-

Perform solid-phase extraction using a Captiva™ NDLipids plate. The extraction solution should contain an internal standard (e.g., 25-desacetyl-rifampicin-d3) in methanol (B129727).

2. Chromatographic Separation:

-

Column: ZORBAX Aq-SB HPLC column.

-

Mobile Phase: A gradient elution using a mixture of water and methanol is typically employed.

-

Flow Rate: Dependent on the specific column and system, but generally around 0.5-1.0 mL/min.

3. Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: For 25-Desacetyl Rifampicin, the transition monitored is typically m/z 749.3 → 399.1[7].

-

Lower Limit of Quantification (LLOQ): 2.5 ng/mL[7].

In Vitro Metabolism of Rifampicin in Human Liver Microsomes

This assay is used to determine the kinetic parameters of the formation of 25-Desacetyl Rifampicin from its parent drug.

1. Incubation Mixture (200 µL total volume):

-

Human liver microsomes (0.25 mg/mL protein concentration).

-

Rifampicin (substrate) at various concentrations (e.g., 0-150 µM).

-

0.2 M phosphate (B84403) buffer (pH 7.4).

-

NADPH generating system:

-

NADPH (final concentration 1.3 mM).

-

Magnesium chloride (final concentration 3.3 mM).

-

Glucose-6-phosphate (final concentration 1.3 mM).

-

Glucose-6-phosphate dehydrogenase (1 U/mL).

-

2. Incubation Procedure:

-

Pre-incubate the microsomes, Rifampicin, and buffer at 37°C.

-

Initiate the reaction by adding the NADPH generating system.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding an equal volume of chilled acetonitrile (B52724) containing an internal standard.

3. Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-

Analyze the supernatant for the concentration of 25-Desacetyl Rifampicin using a validated analytical method such as HPLC or HPLC-MS/MS.

4. Data Analysis:

-

Plot the rate of metabolite formation against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Metabolic Pathway of Rifampicin to 25-Desacetyl Rifampicin

Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for determining in vitro metabolism kinetics.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of 25-Desacetyl Rifampicin, similar to its parent compound, is the inhibition of bacterial DNA-dependent RNA polymerase, which suppresses RNA synthesis and leads to bacterial cell death[3]. It is considered an active metabolite, contributing to the overall antitubercular effect of Rifampicin therapy[11][12].

Currently, there is a lack of specific research on the direct effects of 25-Desacetyl Rifampicin on human cellular signaling pathways. The broader effects observed during Rifampicin therapy, such as the induction of cytochrome P450 enzymes, are primarily attributed to the parent drug. Further investigation is required to elucidate any unique interactions of the desacetyl metabolite with host cell signaling.

Conclusion

25-Desacetyl Rifampicin is a pharmacologically active metabolite that plays a significant role in the therapeutic effect of Rifampicin. While its pharmacokinetic profile is complex and linked to the parent drug, this guide provides a consolidated overview of the current understanding of its ADME properties. The provided experimental protocols offer a foundation for further research into this important metabolite. Future studies should focus on obtaining more precise pharmacokinetic parameters, such as its absolute bioavailability and elimination half-life, and exploring its potential interactions with human cellular signaling pathways to fully characterize its role in both efficacy and potential toxicity.

References

- 1. droracle.ai [droracle.ai]

- 2. Protein Binding of Rifapentine and Its 25-Desacetyl Metabolite in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and metabolism of rifampin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Rifampicin and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other mycobacterial infections, exerts its bactericidal effect through a highly specific interaction with its molecular target. This guide provides a detailed examination of the mechanism of action of rifampicin and its primary active metabolite, 25-desacetyl rifampicin. It delineates the molecular interactions, quantitative parameters of efficacy, metabolic pathways, and the key experimental methodologies that have been pivotal in elucidating this mechanism. The content is structured to serve as a technical resource for professionals engaged in antimicrobial research and drug development.

Core Mechanism of Action: Rifampicin

The antibacterial activity of rifampicin stems from its potent and specific inhibition of bacterial DNA-dependent RNA synthesis.[1] This is achieved by binding to the bacterial RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[1][2]

Molecular Target and Binding Site

Rifampicin's target is the β-subunit of the bacterial DNA-dependent RNA polymerase, which is encoded by the rpoB gene.[1] Crystallographic studies have revealed that rifampicin binds to a deep, well-defined pocket within the DNA/RNA channel of the RNAP β-subunit.[1][3] This binding site is situated more than 12 Å away from the catalytic active site of the enzyme but lies directly in the path of the elongating RNA molecule.[2][3] The high selectivity of rifampicin for prokaryotic RNAP over its eukaryotic counterparts is a key feature of its clinical utility; the binding constant for the bacterial enzyme is at least 100 times lower (indicating higher affinity) than for the mammalian enzyme.[1]

Mechanism of Inhibition: Steric Occlusion

Rifampicin's inhibitory action is not on the formation of the first phosphodiester bond but on the subsequent elongation of the nascent RNA chain.[4] After the synthesis of a 2 to 3 nucleotide-long RNA transcript, the elongating chain physically clashes with the bound rifampicin molecule.[3] This steric hindrance prevents further translocation of the RNA transcript, effectively halting the transcription process at a very early stage.[3][4] This leads to an accumulation of abortive, short RNA transcripts and prevents the synthesis of functional messenger RNA (mRNA), ultimately leading to bacterial cell death.[4]

Quantitative Data Presentation

The efficacy of rifampicin and its pharmacokinetic properties have been quantified through various studies.

Table 1: In Vitro Efficacy of Rifampicin

| Parameter | Organism/Enzyme | Value | Reference(s) |

| EC50 | E. coli RNA Polymerase | ~20 nM | [1] |

| IC50 (Wild-Type) | E. coli RNA Polymerase | < 0.5 µg/ml | [5] |

| IC50 (Resistant Mutant P564L) | E. coli RNA Polymerase | 15 µg/ml | [5] |

| Kd (Apparent) | E. coli RNA Polymerase | ~1 nM | [5] |

Table 2: Pharmacokinetic Parameters of Rifampicin

| Parameter | Value | Condition/Note | Reference(s) |

| Protein Binding | ~80% | Human Plasma | [6] |

| Bioavailability | 68-93% | Oral administration | [6] |

| Half-life (t1/2) | 2-5 hours | Decreases with long-term therapy (autoinduction) | [6] |

| Peak Plasma Concentration | 2-4 hours | After oral administration | [6] |

| Primary Excretion Route | Biliary System | 60-65% eliminated in feces | [6] |

Metabolism of Rifampicin

Rifampicin is primarily metabolized in the liver. The main metabolic transformation is a deacetylation reaction.

Primary Metabolite: 25-desacetyl rifampicin

The principal metabolite is 25-desacetyl rifampicin (dRIF).[7] This conversion is rapid, and within approximately six hours of administration, nearly all the drug in the bile is in this deacetylated form.[7] The deacetylation process reduces intestinal reabsorption, which facilitates the elimination of the drug.[7] Importantly, 25-desacetyl rifampicin is not an inactive byproduct; it retains significant antibacterial activity.[7]

Key Experimental Protocols

The mechanism of action of rifampicin has been elucidated through a combination of biochemical assays and structural biology techniques.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the ability of rifampicin to inhibit the transcriptional activity of purified bacterial RNAP.[8]

Principle: The assay quantifies the synthesis of RNA from a DNA template in the presence of varying concentrations of the inhibitor. RNA production is typically measured by the incorporation of a radiolabeled or fluorescently tagged ribonucleoside triphosphate (rNTP) into the transcript.

Detailed Methodology:

-

Purification of RNA Polymerase: Isolate and purify RNAP holoenzyme from the target bacterial species (e.g., E. coli or M. tuberculosis) using established methods like affinity chromatography.[8]

-

Reaction Mixture Preparation: Prepare a transcription buffer containing a known DNA template (e.g., a plasmid with a strong promoter), all four rNTPs (ATP, GTP, CTP, UTP), and one labeled rNTP (e.g., [α-³²P]UTP).[8]

-

Inhibitor Addition: Aliquot the reaction mixture into tubes and add varying concentrations of rifampicin (dissolved in a suitable solvent like DMSO). Include a "no inhibitor" control and a "no enzyme" background control.

-

Transcription Initiation: Initiate the reaction by adding the purified RNAP to each tube and incubate at a suitable temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., EDTA). Precipitate the newly synthesized, radiolabeled RNA using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated RNA on a filter membrane, wash to remove unincorporated labeled rNTPs, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured RNA synthesis against the rifampicin concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce RNAP activity by 50%).[5]

X-ray Crystallography of the RNAP-Rifampicin Complex

This structural biology technique provides a high-resolution, three-dimensional view of how rifampicin binds to its target enzyme.

Principle: By crystallizing the RNAP enzyme in a complex with rifampicin and diffracting X-rays through the crystal, a map of electron density can be generated. This map is then used to build an atomic-level model of the protein-drug interaction.

Detailed Methodology:

-

Protein Expression and Purification: Overexpress and purify large quantities of the target RNAP (e.g., from E. coli or Thermus aquaticus) to high homogeneity.[9][10]

-

Crystallization: Screen for conditions that induce the formation of well-ordered protein crystals. A common method is hanging drop vapor diffusion, where a drop containing the purified RNAP is equilibrated against a reservoir solution, leading to slow precipitation and crystal growth.[10]

-

Complex Formation: Form the RNAP-rifampicin complex by soaking the pre-formed RNAP crystals in a solution containing a high concentration of rifampicin (e.g., 1-2 mM) for a period (e.g., overnight).[9]

-

Cryo-protection and Freezing: Transfer the crystals to a cryo-protectant solution to prevent ice crystal formation and then flash-freeze them in liquid nitrogen.[9]

-

X-ray Diffraction Data Collection: Mount the frozen crystal in a high-intensity X-ray beam (often at a synchrotron source). Rotate the crystal and collect the diffraction patterns on a detector.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Use this map to build and refine an atomic model of the RNAP-rifampicin complex, revealing the precise binding interactions.[9][11]

LC-MS/MS for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying rifampicin and its metabolites in biological matrices like plasma.[7][12][13]

Principle: The method first separates compounds in a sample using high-performance liquid chromatography (HPLC). The separated compounds are then ionized and detected by a tandem mass spectrometer, which identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.

Detailed Methodology:

-

Sample Preparation: Precipitate proteins from a plasma sample (e.g., 50-100 µL) by adding a solvent like acetonitrile (B52724). An internal standard (e.g., an isotopically labeled version of rifampicin) is added to correct for extraction variability.[7][13]

-

Centrifugation/Filtration: Centrifuge the sample to pellet the precipitated proteins and collect the supernatant, or use a filtration plate to clear the sample.[13]

-

Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 column). Elute the compounds using a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) to separate rifampicin from its metabolites and other plasma components.[13][14]

-

Mass Spectrometric Detection: Direct the eluent from the HPLC into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for rifampicin and 25-desacetyl rifampicin are monitored for highly selective quantification.[13]

-

Data Analysis: Generate calibration curves using standards of known concentration to quantify the levels of rifampicin and its metabolite in the unknown samples.[13]

References

- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the mechanism of rifampicin inhibition of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Chemical Scaffolds for Inhibition of Rifamycin-Resistant RNA Polymerase Discovered from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-Ray Crystallography Findings Aid Discovery of New Drugs - BioResearch - Labmedica.com [labmedica.com]

- 12. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC - MS Method for Analysis of Rifampicin and Oxidation product on Primesep 100 Column | SIELC Technologies [sielc.com]

The Gold Standard: A Literature Review of Deuterated Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the pursuit of accurate and reliable data is paramount for making critical decisions in drug development. The use of an internal standard (IS) is a fundamental practice in liquid chromatography-mass spectrometry (LC-MS) to account for variability during sample preparation and analysis. Among the choices for an internal standard, the stable isotope-labeled internal standard (SIL-IS), particularly the deuterated standard, has emerged as the "gold standard." This technical guide provides an in-depth review of the core principles, experimental validation, and quantitative advantages of employing deuterated standards in bioanalysis.

The Principle of Isotope Dilution Mass Spectrometry

The superiority of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated IS is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen. This substitution results in a compound that is chemically and physically almost identical to the analyte of interest.[1] Consequently, it behaves nearly identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2] The mass spectrometer can differentiate between the analyte and the deuterated IS due to the mass difference, allowing for accurate quantification by calculating the ratio of the analyte's response to the IS's response. This ratio remains constant even if there are variations in sample handling, extraction recovery, or instrument response, thus ensuring high accuracy and precision.[3]

Core Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages over non-deuterated (analog) internal standards:

-

Mitigation of Matrix Effects: Biological matrices like plasma and urine are complex and contain endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect. Since a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for effective compensation and more accurate quantification.[4]

-

Improved Accuracy and Precision: By correcting for variability throughout the entire analytical process, deuterated internal standards significantly enhance the accuracy and precision of the bioanalytical method.[5][6]

-

Enhanced Method Robustness: Assays that utilize deuterated internal standards are generally more robust and less prone to variations in experimental conditions, leading to higher throughput and a lower rate of failed analytical runs.

-

Regulatory Acceptance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[4][5] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation also advocates for their use whenever feasible.[5]

Quantitative Performance: Deuterated vs. Non-Deuterated Standards

The empirical evidence from various studies consistently demonstrates the superior performance of deuterated internal standards compared to their non-deuterated (analog) counterparts.

Table 1: Comparative Accuracy and Precision Data for Kahalalide F

| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |

| Accuracy (Mean Bias) | 96.8% | 100.3% |

| Precision (Standard Deviation) | 8.6% (n=284) | 7.6% (n=340) |

Data adapted from a study on the anticancer agent kahalalide F.[7]

The data in Table 1 clearly shows that the use of a deuterated internal standard resulted in a mean bias closer to the true value and improved precision (lower standard deviation) compared to the analogous internal standard.[7]

Table 2: Comparative Performance for Everolimus (B549166)

| Quality Control Level | Precision (%CV) with Analog IS (32-desmethoxyrapamycin) | Precision (%CV) with Deuterated IS (everolimus-d4) |

| Low | 7.2% | 6.5% |

| Medium | 5.8% | 5.1% |

| High | 4.3% | 4.9% |

Data adapted from a study comparing internal standards for everolimus quantification.[8]

While both internal standards showed acceptable performance, the deuterated standard generally exhibited slightly better precision (lower %CV) at the quality control (QC) levels.[8]

Table 3: Performance in Complex Matrices (Pesticides in Cannabis)

| Performance Metric | Without Internal Standard | With Deuterated Internal Standard |

| Accuracy | Varies by >60% | Within 25% |

| Precision (%RSD) | >50% | <20% |

Data from a study on pesticide and mycotoxin analysis in cannabis matrices.[9]

This study highlights the critical role of deuterated internal standards in maintaining accuracy and precision in complex biological samples, where matrix effects can be particularly pronounced.[9]

Table 4: Comparative Validation Data for Tacrolimus (B1663567)

| Performance Metric | Analog IS (Ascomycin) | Isotope-Labeled IS (Tacrolimus-¹³C,D₂) |

| Imprecision | <3.63% | <3.09% |

| Accuracy | 97.35-101.71% | 99.55-100.63% |

| Matrix Effect (ME) | -28.41% | -16.64% |

| ME Compensation (TAC/IS ratio) | -0.97% | 0.89% |

Data from a study on tacrolimus determination in whole blood samples.[10]

This study demonstrates that while both types of internal standards can provide acceptable results, the isotope-labeled internal standard offers superior compensation for matrix effects.[10]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful validation of bioanalytical methods using deuterated standards.

Protocol 1: Protein Precipitation for Sample Preparation

This protocol is a common and straightforward method for removing proteins from biological samples before LC-MS analysis.

-

Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample, calibration standard, and quality control.

-

Protein Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas, typically at around 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Assessment of Matrix Effects

The assessment of matrix effects is a critical component of bioanalytical method validation to ensure that endogenous components of the biological matrix do not interfere with the quantification of the analyte. The post-extraction spiking method is a widely accepted approach.

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Prepare solutions of the analyte and the deuterated internal standard in the mobile phase at low and high concentrations.[5]

-

Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the extraction process, spike the resulting extract with the analyte and deuterated internal standard at the same low and high concentrations as in Set A.[5]

-

Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and internal standard at the same low and high concentrations before initiating the extraction process.[5]

-

-

Analyze the Samples: Inject and analyze all three sets of samples using the validated LC-MS/MS method.

-

Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

-

Matrix Factor (MF) (%) = (Peak Area of Set B / Peak Area of Set A) x 100

-

Recovery (RE) (%) = (Peak Area of Set C / Peak Area of Set B) x 100

-

Process Efficiency (PE) (%) = (Peak Area of Set C / Peak Area of Set A) x 100

The coefficient of variation (CV%) of the internal standard-normalized matrix factor across the different matrix sources should be ≤15%.

-

Protocol 3: Accuracy and Precision Evaluation

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

-

Prepare QC Samples: Prepare QC samples by spiking a blank biological matrix with known concentrations of the analyte. Typically, at least three concentration levels are used: low, medium, and high.

-

Perform Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

-

Perform Inter-day (Between-run) Accuracy and Precision: Analyze the QC samples on at least three different days.

-

Acceptance Criteria:

-

Accuracy: The mean value should be within ±15% of the nominal concentration for each QC level.

-

Precision: The coefficient of variation (%CV) should not exceed 15% for each QC level.

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the use of deuterated standards in bioanalysis.

Conclusion

The use of deuterated internal standards is a cornerstone of modern, robust bioanalytical methods. Their ability to closely mimic the analyte of interest throughout the analytical process provides unparalleled compensation for various sources of error, most notably matrix effects. The quantitative data from multiple studies consistently demonstrates that this approach leads to significant improvements in accuracy and precision, ensuring the generation of high-quality, reliable data. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI -Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of 25-Desacetyl Rifampicin-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 25-Desacetyl Rifampicin-d3, a key metabolite of the front-line tuberculosis drug, Rifampicin. Understanding the stability of this isotopically labeled compound is critical for its use as an internal standard in pharmacokinetic and bioequivalence studies, ensuring accurate and reliable analytical data. This document details known stability data, outlines experimental protocols for stability assessment, and illustrates relevant chemical pathways and workflows.

Introduction

25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin. The deuterated variant, this compound, is widely employed as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to ensure precise quantification of the analyte in biological matrices. The stability of this internal standard under various storage and handling conditions is paramount to the integrity of study results.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 25-O-deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]-rifamycin-d3 |

| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ |

| Molecular Weight | 783.92 g/mol |

| Appearance | Reddish Orange Solid |

| Storage Temperature | -20°C |

Stability Under Different Conditions

While specific forced degradation studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on its non-deuterated analog and the parent drug, Rifampicin. Generally, stable isotopically labeled internal standards are expected to exhibit similar stability profiles to their unlabeled counterparts. However, it is crucial to note that differences in chemical properties, though minor, can sometimes lead to variations in stability.

pH-Dependent Stability

The stability of Rifampicin and its metabolites is known to be highly dependent on pH. Rifampicin itself is unstable in highly acidic solutions, with maximum stability observed around pH 4.0. At alkaline pH, Rifampicin undergoes deacetylation to form 25-Desacetyl Rifampicin. This suggests that 25-Desacetyl Rifampicin is formed under alkaline conditions and may exhibit greater stability in neutral to slightly alkaline environments compared to acidic conditions.

Temperature and Light Stability

Standard laboratory practice for the storage of this compound is at -20°C in the dark. This indicates that the compound may be susceptible to degradation at higher temperatures and upon exposure to light.

Stability in Biological Matrices

A detailed study on the stability of 25-Desacetyl Rifampicin in human plasma has provided valuable quantitative data. The following table summarizes the stability of 25-Desacetyl Rifampicin under various conditions relevant to sample handling and storage in a clinical or research setting.

Table 1: Stability of 25-Desacetyl Rifampicin in Human Plasma

| Condition | Duration | Temperature | Stability (% Recovery) |

| Short-Term (Bench Top) | 2 hours | Room Temperature | 95.2% - 103.5% |

| 4 hours | Room Temperature | 92.8% - 101.2% | |

| Freeze-Thaw | 3 cycles | -20°C to Room Temp. | 94.5% - 104.8% |

| Long-Term Storage | 24 hours | -20°C | 96.1% - 105.3% |

| 7 days | -20°C | 93.7% - 102.9% | |

| Post-Preparative (Autosampler) | 12 hours | 15°C | 97.3% - 106.1% |

Data extrapolated from studies on the non-deuterated analog.

Experimental Protocols

A robust and validated analytical method is essential for accurately assessing the stability of this compound. The following protocol describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Rifampicin, 25-Desacetyl Rifampicin, and other degradation products.

UPLC-MS/MS Method for Stability Testing

1. Sample Preparation (from Plasma):

-

To 20 µL of plasma, add 100 µL of cold methanol (B129727) containing the internal standard (e.g., a different isotopically labeled Rifampicin derivative).

-

Vortex for 10 minutes.

-

Centrifuge at 15,700 x g for 10 minutes at 5°C.

-

Transfer 20 µL of the supernatant to a new vial containing 100 µL of cold acetonitrile (B52724) with 0.1% formic acid.

-

Vortex and inject into the UPLC-MS/MS system.

2. Chromatographic Conditions:

-

Column: Kinetex Polar C18 (2.6 µm; 150 × 3 mm)

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.35 mL/min

-

Gradient Elution:

-

0-8 min: 1% to 99% B

-

8-10 min: 99% B

-

10-10.5 min: 99% to 1% B

-

10.5-12 min: 1% B

-

-

Column Temperature: 40°C

-

Autosampler Temperature: 15°C

-

Injection Volume: 4 µL

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

25-Desacetyl Rifampicin: Precursor Ion > Product Ion (specific m/z values to be optimized)

-

This compound: Precursor Ion > Product Ion (specific m/z values to be optimized)

-

Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known degradation pathway of Rifampicin and a typical workflow for a forced degradation study.

Conclusion

The stability of this compound is a critical factor for its reliable use as an internal standard in bioanalytical applications. While comprehensive forced degradation data for the deuterated compound is limited, information derived from its non-deuterated analog and the parent drug, Rifampicin, provides a strong foundation for understanding its stability profile. 25-Desacetyl Rifampicin demonstrates good stability in plasma under typical short-term and long-term storage conditions when kept at or below -20°C. It is likely susceptible to degradation under strongly acidic, oxidative, and photolytic conditions. The provided UPLC-MS/MS method offers a robust protocol for further stability investigations. For definitive stability assessment, it is recommended that researchers and drug development professionals conduct specific forced degradation studies on this compound following ICH guidelines.

25-Desacetyl Rifampicin-d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin-d3, a deuterated analog of the primary active metabolite of Rifampicin (B610482). This document consolidates key chemical data, analytical methodologies, and metabolic context to support its application in research and drug development, particularly in pharmacokinetic and bioanalytical studies.

Core Compound Data